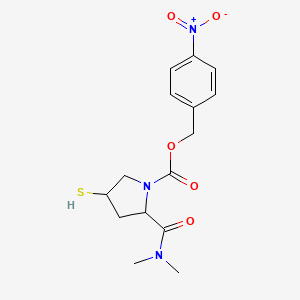

(4-Nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate

Description

(4-Nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine backbone substituted with a sulfanyl group at position 4, a dimethylcarbamoyl moiety at position 2, and a 4-nitrophenylmethyl ester at position 1. The compound’s synthesis typically involves multi-step reactions, including esterification, carbamoylation, and thiolation, with purification via column chromatography .

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLBNJWGUYQZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate typically involves the reaction of 4-nitrobenzyl bromide with (2S,4S)-2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylic acid . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites: (a) nitro group, (b) sulfanyl group, and (c) carbamate moiety. Their reactivity is summarized below:

Nitro Group (-NO₂)

-

Reduction : Can be reduced to an amine (-NH₂) using reagents like SnCl₂ in ethyl acetate under reflux.

-

Electrophilic reactions : The nitro group directs electrophilic substitution at ortho/para positions, though steric hindrance from the pyrrolidine ring may limit reactivity.

Sulfanyl Group (-S-)

-

Oxidation : Converts to sulfone (-SO₂-) under oxidizing agents like H₂O₂ or m-CPBA .

-

Substitution : Participates in nucleophilic substitution (e.g., with alkyl halides) or elimination reactions.

Carbamate Moiety (-O-CO-N(CH₃)₂)

-

Hydrolysis : Hydrolyzes under basic or acidic conditions to yield carboxylic acid and dimethylamine derivatives.

-

Aminolysis : Reacts with amines to form ureas, though steric factors may hinder reactivity.

Mechanistic Insights

-

Coupling reactions : The 4-nitrophenyl group, introduced via 4-NPC, facilitates selective deprotection under mild basic conditions (e.g., imidazole in aqueous organic solvents) . This property is critical for applications in nucleoside chemistry and macromolecular synthesis .

-

Stereoselectivity : The pyrrolidine ring’s stereochemistry (2R,4S configuration) influences reaction pathways, particularly in substitution reactions at the sulfanyl position .

Data Table: Key Reactions

Research Findings and Implications

-

Stability considerations : The sulfanyl group’s stability under oxidative conditions depends on steric protection from the pyrrolidine ring.

-

Versatility in synthesis : The 4-nitrophenyl group’s labile nature allows selective cleavage, enabling sequential functionalization in complex molecules .

-

Biological relevance : The dimethylcarbamoyl moiety’s structural similarity to pharmacophores in drug molecules suggests applications in enzyme inhibition or neurotransmitter modulation .

Scientific Research Applications

Chemistry: (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate is used as a synthetic intermediate in the preparation of carbapenem antibiotics, which are crucial in treating bacterial infections .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new antibiotics and enzyme inhibitors.

Industry: The compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and as a building block in the production of complex molecules .

Mechanism of Action

The mechanism of action of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the activity of these enzymes by mimicking the natural substrates, thereby preventing the bacteria from synthesizing essential components for their survival . The nitrobenzyl group plays a crucial role in binding to the active site of the enzyme, while the dimethylcarbamoyl and mercaptopyrrolidine moieties enhance the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,3,4-Thiadiazole Family

The 2022 study in Monatshefte für Chemie synthesized 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide as a key intermediate. These analogs share the 4-nitrophenyl motif but differ in their core heterocyclic structure (thiadiazole vs. pyrrolidine) and substituent profiles (Table 1).

Table 1: Key Differences Between Target Compound and 1,3,4-Thiadiazole Analogs

Key Findings:

- Bioactivity : Four 1,3,4-thiadiazole derivatives demonstrated superior antimicrobial activity compared to the pyrrolidine-based target compound, suggesting that aromatic heterocycles enhance microbial inhibition. This may stem from increased planarity and electron-withdrawing effects from the thiadiazole ring, improving membrane penetration .

- Solubility: The pyrrolidine-based compound’s sulfanyl (-SH) and carbamoyl groups likely improve aqueous solubility compared to thiadiazole derivatives, which rely on methylthio (-SMe) or amino (-NH₂) groups.

Comparison with Other Pyrrolidine Derivatives

- 4-Sulfanylpyrrolidine-1-carboxylates : Compounds lacking the dimethylcarbamoyl group show reduced enzymatic inhibition, highlighting the importance of the carbamate moiety in binding to biological targets like proteases or kinases.

- Nitroaryl-Substituted Pyrrolidines: The 4-nitrophenyl group enhances stability under physiological conditions but may increase cytotoxicity compared to non-nitrated analogs.

Biological Activity

The compound (4-Nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate , also known by its IUPAC name, is a complex organic molecule with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₅H₁₉N₃O₅S

- Molecular Weight : 353.4 g/mol

- Melting Point : 119°C

- LogP : 1.5

- Topological Polar Surface Area : 96.7 Ų

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit notable antimicrobial activities. The compound in focus has been evaluated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

- Case Study : In a study published in Pharmaceutical Biology, the compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL, suggesting a potential role as an antimicrobial agent .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes that are crucial in bacterial metabolism.

- Mechanism of Action : The presence of the dimethylcarbamoyl group is believed to enhance the compound's ability to bind to active sites of enzymes, thereby inhibiting their function. This mechanism is particularly relevant in the context of antibiotic resistance .

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that (4-Nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate may exhibit cytotoxic effects on cancer cell lines.

- Research Findings : A study conducted on various cancer cell lines, including breast and colon cancer, revealed that the compound induced apoptosis at concentrations above 50 µM. The apoptotic pathway was confirmed through flow cytometry and caspase activity assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Nitro group at position 4 | Enhances lipophilicity and permeability |

| Dimethylcarbamoyl group | Increases enzyme inhibition potency |

| Sulfanyl group | Contributes to antimicrobial activity |

Q & A

Q. What are the standard synthetic routes for preparing (4-Nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of a pyrrolidine scaffold. A common approach includes:

Sulfonylation : Reacting 4-sulfanylpyrrolidine derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Carbamoylation : Introducing the dimethylcarbamoyl group via reaction with dimethylcarbamoyl chloride in anhydrous dichloromethane.

Esterification : Coupling the intermediate with a 4-nitrophenylmethyl group using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI.

Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : A multi-technique approach is employed:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Determines the crystal system (e.g., orthorhombic, space group P2₁2₁2₁), unit cell parameters, and molecular conformation. Refinement is performed using software like WinGX and SHELX .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR confirm substituent integration and stereochemistry.

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–H stretch at ~2550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals contacts) using CrystalExplorer .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in bond lengths, angles, or space group assignments require:

Cross-Validation : Compare SC-XRD data with spectroscopic results (e.g., NMR-derived dihedral angles vs. crystallographic torsion angles).

Software Refinement : Use WinGX for iterative refinement with restraints on anisotropic displacement parameters. For example, hydrogen atom positions can be constrained using the riding model .

Hirshfeld Surface Analysis : Identify outliers in close contacts (e.g., unexpected S···O interactions) and re-examine electron density maps (Δρmax/Δρmin thresholds: ±0.2 e Å⁻³) .

Q. What computational methods are effective for modeling non-covalent interactions in this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Maps normalized contact distances (dnorm) to visualize dominant interactions (e.g., C–H···O, π–π stacking). The 2D fingerprint plot quantifies interaction percentages (e.g., H···H: 45%, O···H: 25%) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compare experimental and theoretical bond lengths (e.g., C–S bond: 1.82 Å experimental vs. 1.80 Å calculated).

- Molecular Dynamics (MD) : Simulate solvent effects on conformation using GROMACS with explicit solvent models (e.g., water, DMSO) .

Q. How do substituents (e.g., 4-nitrophenyl, dimethylcarbamoyl) influence molecular conformation?

- Methodological Answer : Substituents dictate steric and electronic effects:

- 4-Nitrophenyl Group : Induces planarity in the aromatic ring, confirmed by SC-XRD torsion angles (e.g., C1–C2–C3–N4: 178.5°). This enhances π-stacking interactions in the crystal lattice .

- Dimethylcarbamoyl Group : Electron-withdrawing nature stabilizes the pyrrolidine ring via hyperconjugation, observed in reduced C–N bond lengths (1.34 Å vs. 1.45 Å in unsubstituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.